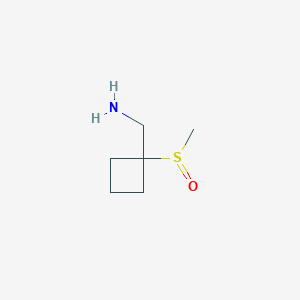

(1-(Methylsulfinyl)cyclobutyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

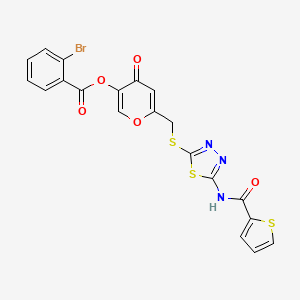

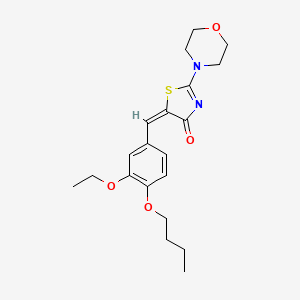

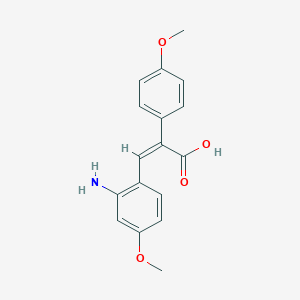

The InChI code for “(1-(Methylsulfinyl)cyclobutyl)methanamine” is 1S/C6H13NS/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated methods for the efficient synthesis and characterization of compounds related to (1-(Methylsulfinyl)cyclobutyl)methanamine. For instance, the development of general and efficient methods for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent showcases advances in synthetic chemistry that could be applied to this compound (Li et al., 2012). This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting the evolving methodologies in the synthesis of complex amines.

Metal-Catalyzed Reactions

The exploration of metal-catalyzed reactions, such as the iron-catalyzed methylation using methanol, opens new avenues for the methylation of compounds including those similar to this compound (Polidano et al., 2018). This borrowing hydrogen approach presents a broad reaction scope, enabling the methylation of ketones, indoles, oxindoles, amines, and sulfonamides with high yields, suggesting potential pathways for modifying this compound for various applications.

Antimicrobial Activities

The design and synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from compounds structurally akin to this compound, have shown significant antimicrobial activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010). This indicates the potential of this compound derivatives in contributing to the development of new antimicrobial agents, offering a promising direction for future research.

Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines highlights the versatility of such compounds in producing highly enantioenriched amines, including those with complex structures similar to this compound (Ellman, Owens, & Tang, 2002). This methodology is significant for its high yields and the broad range of aldehydes and ketones that can be used, underscoring the potential for synthesizing this compound derivatives with specific chiral properties.

Propiedades

IUPAC Name |

(1-methylsulfinylcyclobutyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-9(8)6(5-7)3-2-4-6/h2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBAMNMUUANAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1(CCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)

![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)